![molecular formula C12H19ClN2O2 B1522913 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride CAS No. 1258651-23-8](/img/structure/B1522913.png)
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride
Overview
Description
“3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride” is a chemical compound with the CAS Number 1211643-55-8 . It has a molecular weight of 273.76 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-2-(4-ethoxybenzyl)propanoate hydrochloride . The InChI code is 1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H .
Physical And Chemical Properties Analysis
The compound is typically stored at room temperature . It has a molecular weight of 273.76 and is usually in the form of a powder .
Scientific Research Applications
Synthesis and Biological Potentials
Chiral Isomers and Biological Activity : The study of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate highlights the impact of stereochemistry on biological activity. These isomers exhibit varying degrees of potency in biological systems, suggesting the potential for selective therapeutic applications (C. Temple & G. Rener, 1992).
Molecular Docking and Biological Activities : A study synthesizing new derivatives of quinazoline and quinazoline-4-one demonstrates the use of molecular docking to predict interactions with biological targets, highlighting the compound's antioxidant, antiulcer, and anti-inflammatory properties (R. Borik & Prof. Mohammed Abdalla Hussein, 2021).
Biocatalysis in Drug Metabolism : The application of biocatalysis using Actinoplanes missouriensis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator demonstrates the role of microbial systems in drug metabolism studies, facilitating the structural characterization of metabolites (M. Zmijewski et al., 2006).
Structural and Chemical Characterization
Characterization of Adducts : The investigation into the covalent adducts formed between acetaminophen and bovine serum albumin using analytical methodologies, such as mass spectrometry, provides insight into the structural characterization of drug-protein interactions, which is crucial for understanding drug efficacy and toxicity (K. Hoffmann et al., 1985).
Antimicrobial Activities : The synthesis and evaluation of 8-ethoxycoumarin derivatives for their antimicrobial activities demonstrate the potential of chemical derivatives in addressing resistance issues and finding new therapeutic agents (H. M. Mohamed et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15;/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQJMUBEXSOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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